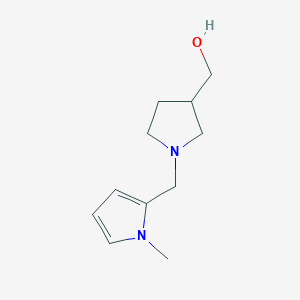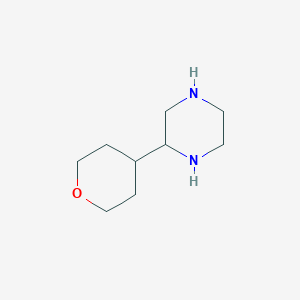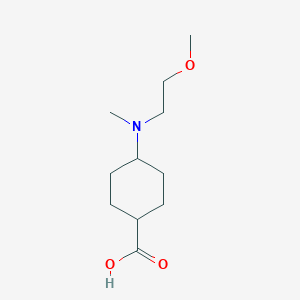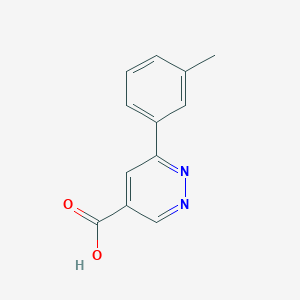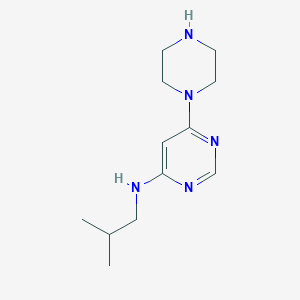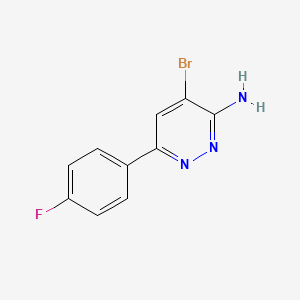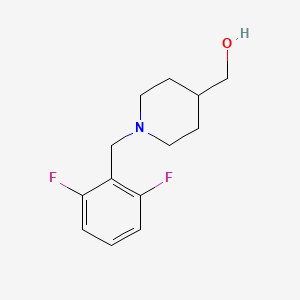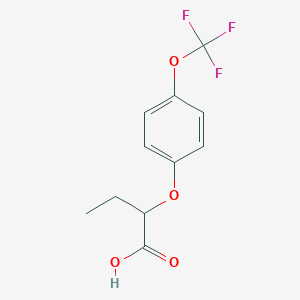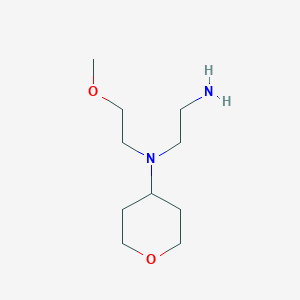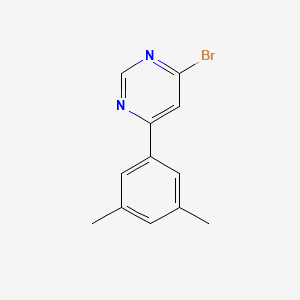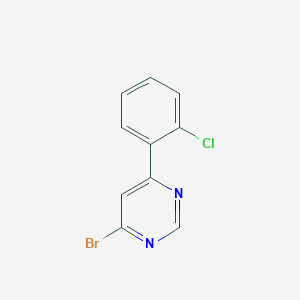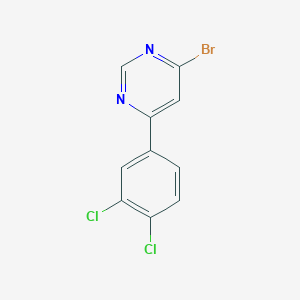![molecular formula C17H26N2O3 B1475650 tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate CAS No. 1858255-37-4](/img/structure/B1475650.png)
tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
This compound is a derivative of tert-butyl alcohol and benzylamine . It is a complex organic compound with potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrolidine ring, a benzylamino group, and a tert-butyl ester group . The exact structure can be determined using techniques like X-ray crystallography .Scientific Research Applications
Anticonvulsant Intermediate
This compound is an important intermediate in the synthesis of Lacosamide , an investigational anticonvulsant that selectively enhances slow inactivation of voltage-gated sodium channels .
Voltage-Gated Sodium Channel Regulation
It also plays a role in regulating the collapse response mediator protein 2 (CRMP2), which is significant in neuronal signaling and plasticity .
Mechanism of Action
Target of Action
The primary target of tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate is the voltage-gated sodium channels and the collapse response mediator protein 2 (CRMP2) . These targets play a crucial role in the transmission of electrical signals in the nervous system and in the regulation of neuronal growth cone collapse, respectively .
Mode of Action
This compound selectively enhances the slow inactivation of voltage-gated sodium channels . This means that it prolongs the time it takes for these channels to recover from inactivation, thereby reducing the frequency of action potentials.
Biochemical Pathways
The compound’s action on voltage-gated sodium channels and CRMP2 affects the neuronal signaling pathways . By slowing the recovery of sodium channels from inactivation, it dampens the propagation of action potentials along the neurons. This can lead to a decrease in neuronal excitability, which may be beneficial in conditions characterized by excessive neuronal activity .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in neuronal excitability due to its effect on voltage-gated sodium channels . This could potentially lead to a decrease in the symptoms of conditions characterized by excessive neuronal activity.
properties
IUPAC Name |
tert-butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-11-14(15(20)12-19)10-18-9-13-7-5-4-6-8-13/h4-8,14-15,18,20H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSJLQFWKYTFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115742 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858255-37-4 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



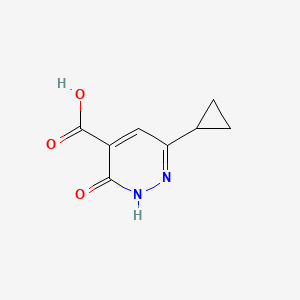
![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)
